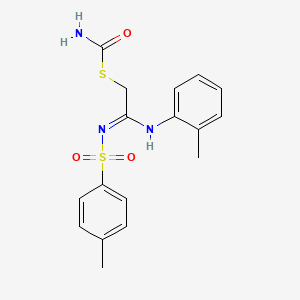
(Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate, also known as TOTSC, is a chemical compound that has been widely used in scientific research due to its unique properties. TOTSC is a thiol-reactive compound that can be used to modify proteins and peptides, which makes it an important tool for studying protein function and structure.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate involves the reaction of o-toluidine with p-toluenesulfonyl isocyanate to form the corresponding N-tosylated urea. This intermediate is then reacted with thioamide to form the desired product.
Starting Materials
o-toluidine, p-toluenesulfonyl isocyanate, thioamide
Reaction
Step 1: o-toluidine is reacted with p-toluenesulfonyl isocyanate in anhydrous dichloromethane at room temperature to form N-tosylated urea intermediate., Step 2: The N-tosylated urea intermediate is then reacted with thioamide in the presence of triethylamine and catalytic amount of iodine in anhydrous dichloromethane at room temperature to form (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate.
Wirkmechanismus
The mechanism of action of (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate involves the reaction of the carbamothioate group with thiol groups on cysteine residues in proteins. This can lead to the formation of disulfide bonds or the addition of a carbamothioate group. This can alter the function and structure of the protein, which can be used to study protein function and structure.
Biochemische Und Physiologische Effekte
(Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate has been shown to have a variety of biochemical and physiological effects. (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate can be used to modify proteins and peptides, which can alter their function and structure. (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate can also be used to develop new protein-based therapeutics. However, (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate can also be toxic to cells at high concentrations, which can limit its use in some experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate for lab experiments include its ability to modify proteins and peptides, which can be used to study protein function and structure. (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate is also relatively easy to synthesize and can be used in a variety of experimental conditions. The limitations of (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate for lab experiments include its potential toxicity to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are many future directions for research involving (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate. One potential direction is the development of new protein-based therapeutics using (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate. Another potential direction is the use of (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate to study protein function and structure in vivo. Additionally, (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate could be used in combination with other chemical compounds to develop new tools for studying protein function and structure.
Wissenschaftliche Forschungsanwendungen
(Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate has been widely used in scientific research due to its ability to modify proteins and peptides. (Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate can react with thiol groups on cysteine residues in proteins, which can lead to the formation of disulfide bonds or the addition of a carbamothioate group. This can be used to study protein function and structure, as well as to develop new protein-based therapeutics.
Eigenschaften
IUPAC Name |
S-[(2Z)-2-(2-methylanilino)-2-(4-methylphenyl)sulfonyliminoethyl] carbamothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-12-7-9-14(10-8-12)25(22,23)20-16(11-24-17(18)21)19-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H2,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQAWCSEAKACAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CSC(=O)N)NC2=CC=CC=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/CSC(=O)N)\NC2=CC=CC=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-S-(2-(o-tolylamino)-2-(tosylimino)ethyl) carbamothioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Oxan-4-yl)methoxy]-1,3-thiazole](/img/structure/B2404395.png)
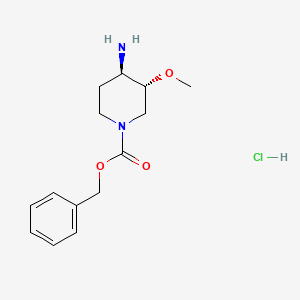

![3-[5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2404399.png)
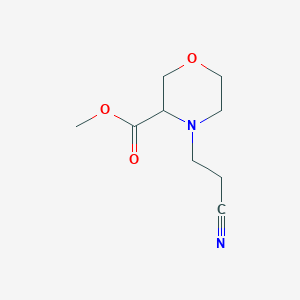

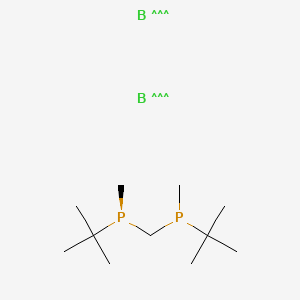
![3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2404405.png)
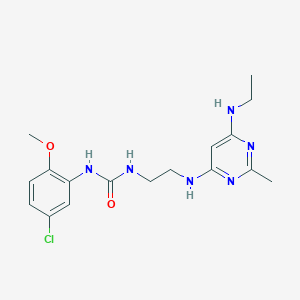
![2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2404409.png)

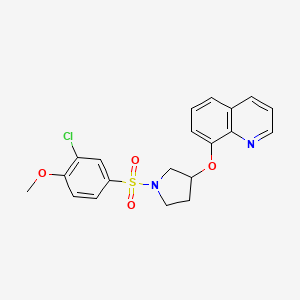

![N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2404417.png)